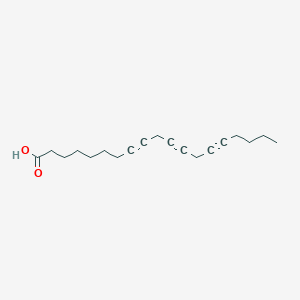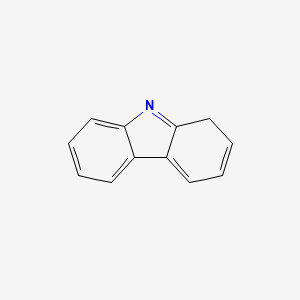
1H-carbazole
Übersicht
Beschreibung
1H-Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is known for its stability and unique electronic properties, making it a valuable component in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Carbazole can be synthesized through several methods, including:
Buchwald-Hartwig Amination: This method involves the coupling of 2-amino-2’-halobiphenyls with palladium catalysts to form the carbazole framework.
Dehydrogenative C-H/N-H Coupling: This process uses 2-amino-biphenyls to form carbazoles through oxidative amination.
Suzuki Cross-Coupling and Cadogan Cyclization: This one-pot synthesis involves sequential C-C and C-N bond formation using commercially available starting materials.
Industrial Production Methods: Industrial production of this compound often employs the Cadogan synthesis, which involves the cyclization of diarylamines under reductive conditions. This method is favored for its efficiency and scalability .
Analyse Chemischer Reaktionen
1H-Carbazole undergoes various chemical reactions, including:
Oxidation: Carbazole can be oxidized to form carbazole-3,6-dione using oxidizing agents like potassium permanganate.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: Tetrahydrocarbazole derivatives.
Substitution: Nitrocarbazole, halogenated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Carbazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-carbazole and its derivatives involves interaction with various molecular targets and pathways:
Anticancer Activity: Carbazole derivatives can reactivate the P53 molecular signaling pathway, leading to apoptosis in cancer cells.
Anti-inflammatory Activity: Inhibition of the p38 mitogen-activated protein kinase signaling pathway, preventing the conversion of DAXX protein into ASK-1.
Neuroprotective Activity: Modulation of the AKT molecular signaling pathway, enhancing protein phosphatase activity in the brain.
Vergleich Mit ähnlichen Verbindungen
1H-Carbazole is unique compared to other similar compounds due to its versatile electronic properties and stability. Similar compounds include:
Indole: Another nitrogen-containing heterocycle, but with a different ring structure.
Pyrrole: A simpler nitrogen-containing five-membered ring without fused benzene rings.
Benzofuran: Contains an oxygen atom instead of nitrogen, leading to different chemical properties.
Uniqueness: this compound’s tricyclic structure and nitrogen atom confer unique electronic properties, making it highly valuable in optoelectronic applications .
Eigenschaften
IUPAC Name |
1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLWECJWSGWVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C2C1=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429534 | |
| Record name | 1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244-57-5 | |
| Record name | 1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1241673.png)
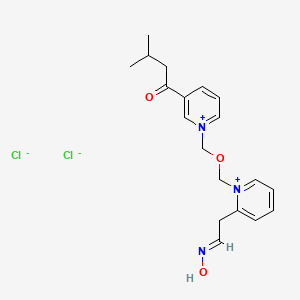
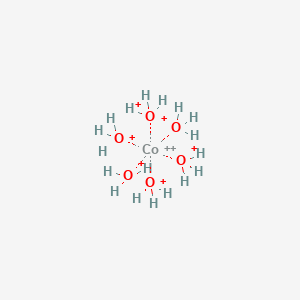
![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B1241678.png)
![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)
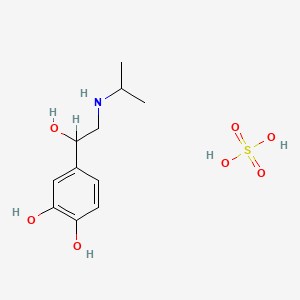
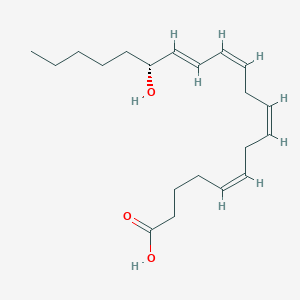
![1-O-[(Z)-tetradec-1-enyl]-2-O-[(Z)-octadec-9-enoyl]-sn-glycero-3-phosphocholine](/img/structure/B1241687.png)
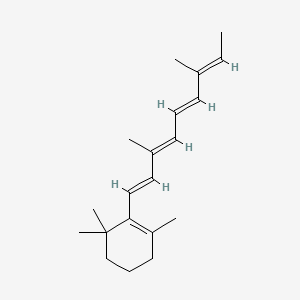
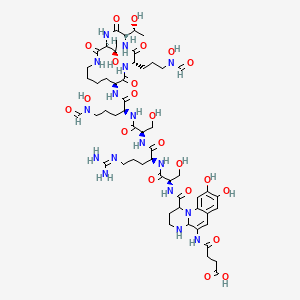
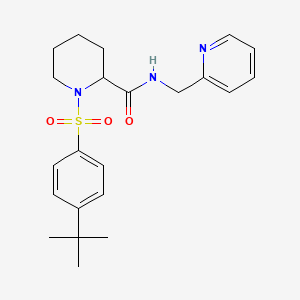
![(Z)-7-[(1R,2R,5S)-2-[(E,3R,4R)-4-fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1241695.png)
